molecular formula C15H17NO3S B12114967 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid CAS No. 546062-57-1

3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B12114967
CAS No.: 546062-57-1
M. Wt: 291.4 g/mol
InChI Key: QAUSGQDHJCNHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethoxy and methyl substitution, along with a sulfanylpropanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Propanoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[(6-ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid: Similar structure but with an amino group instead of a carboxylic acid.

    3-(6-Ethoxy-4-methylquinolin-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the quinoline core.

Uniqueness

3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern and the presence of both an ethoxy and sulfanyl group, which can impart distinct biological and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

546062-57-1

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-(6-ethoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C15H17NO3S/c1-3-19-11-4-5-13-12(9-11)14(8-10(2)16-13)20-7-6-15(17)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18)

InChI Key

QAUSGQDHJCNHTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.